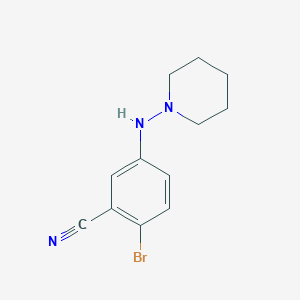

2-Bromo-5-(piperidin-1-ylamino)benzonitrile

Description

Properties

IUPAC Name |

2-bromo-5-(piperidin-1-ylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3/c13-12-5-4-11(8-10(12)9-14)15-16-6-2-1-3-7-16/h4-5,8,15H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFAYAKZCPPFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=CC(=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(piperidin-1-ylamino)benzonitrile typically involves the reaction of 2-bromo-5-nitrobenzonitrile with piperidine under specific conditions. The nitro group is reduced to an amino group, which then reacts with piperidine to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(piperidin-1-ylamino)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used to replace the bromine atom.

Oxidation Reactions: Oxidizing agents like potassium permanganate can be used under acidic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions can produce corresponding nitro or hydroxyl compounds.

Scientific Research Applications

2-Bromo-5-(piperidin-1-ylamino)benzonitrile is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(piperidin-1-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Benzonitrile Derivatives and Substituent Effects

- Electronic Effects: The piperidin-1-ylamino group in the target compound introduces strong electron-donating properties, contrasting with weaker donors like hydroxyl (in 5-bromo-2-hydroxybenzonitrile) or methyl groups (in 5-bromo-2-methylbenzonitrile). This enhances charge transfer capabilities, relevant for TADF applications .

Research Findings and Data Tables

Table 3: Substituent Impact on Solubility

| Compound | Substituent | Solubility in Chloroform |

|---|---|---|

| 5-Bromo-2-hydroxybenzonitrile | -OH | High |

| 5-Bromo-2-methylbenzonitrile | -CH₃ | Moderate |

| This compound | -NH(piperidin-1-yl) | Likely high (polar group) |

Biological Activity

2-Bromo-5-(piperidin-1-ylamino)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure:

- Molecular Formula: C13H14BrN3

- Molecular Weight: 296.18 g/mol

- CAS Number: 1707373-96-3

The compound features a bromine atom, a piperidine ring, and a benzonitrile moiety, which contribute to its unique chemical reactivity and biological properties.

This compound exhibits its biological activity primarily through interactions with specific molecular targets, such as enzymes and receptors. The presence of the piperidine group enhances solubility and binding affinity, facilitating interactions that can modulate various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in critical metabolic pathways.

- Receptor Binding: It has been investigated for its potential as a ligand in receptor binding studies, particularly in the context of cancer and neurological disorders.

Anticancer Activity

Research indicates that this compound has notable anticancer properties. A study focusing on human farnesyltransferase (hFTase) inhibitors revealed that brominated compounds can significantly enhance potency. For instance, modifications in the structure led to improved IC50 values for hFTase inhibition, suggesting a strong correlation between bromination and increased biological activity .

Structure-Activity Relationship (SAR)

The SAR analysis emphasizes the importance of the bromine substitution at the para position of the aniline ring. This modification has been shown to increase the compound's potency against various cancer cell lines. The following table summarizes key findings from SAR studies:

| Compound | IC50 (nM) | Target |

|---|---|---|

| Unsubstituted Aniline | 6300 ± 360 | hFTase |

| 2-Bromo Compound | 730 ± 20 | hFTase |

| N-Methylated Variant | 79 ± 30 | hFTase |

These findings highlight how structural modifications can lead to significant enhancements in biological activity.

Case Studies

Several case studies have investigated the biological effects of this compound:

- In Vitro Studies: In vitro assays have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including those resistant to conventional therapies.

- Animal Models: Preclinical studies using animal models have shown promising results in terms of reducing tumor size and improving survival rates when administered in conjunction with existing chemotherapeutic agents.

- Mechanistic Insights: Further research has elucidated that the compound may induce apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-5-(piperidin-1-ylamino)benzonitrile, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution between 5-amino-2-bromobenzonitrile and piperidine derivatives. Evidence from analogous compounds (e.g., 5-Amino-2-(4-benzylpiperazin-1-yl)benzonitrile) suggests using polar aprotic solvents (e.g., DMF) with bases like K₂CO₃ at 100–120°C to activate the bromine leaving group . Yield optimization requires monitoring reaction time and stoichiometric ratios: excess piperidine derivatives may improve substitution efficiency but risk side reactions. Chromatographic purification (e.g., silica gel) is often necessary to isolate the product .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Combine analytical techniques:

- HPLC/GC-MS : Quantify purity and detect unreacted starting materials.

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., disappearance of the amino proton signal in 5-amino-2-bromobenzonitrile and emergence of piperidinyl protons) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or regiochemistry using programs like SHELXL for refinement .

Q. What spectroscopic and computational methods are suitable for studying its electronic properties?

- UV-Vis spectroscopy : Probe π→π* transitions in the benzonitrile core, influenced by electron-withdrawing bromine and electron-donating piperidinylamino groups .

- DFT calculations : Model dipole moments (critical for adsorption studies) and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

The bromine atom serves as a site for palladium-catalyzed couplings. However, steric hindrance from the piperidinylamino group may reduce catalytic efficiency. Precedents from trifluoromethyl-substituted analogs (e.g., 2-Bromo-5-(trifluoromethyl)benzonitrile) show that electron-withdrawing groups accelerate oxidative addition but require tailored ligands (e.g., XPhos) to mitigate deactivation . Kinetic studies under inert atmospheres are recommended to prevent catalyst poisoning .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies may arise from variations in cell permeability, receptor isoform specificity, or metabolic stability. For example:

- In vitro vs. in vivo assays : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways and identify active metabolites .

- Receptor binding studies : Compare results across multiple models (e.g., HEK293 cells vs. primary neurons) and validate with competitive inhibition assays .

Q. How can computational models predict adsorption behavior on catalytic surfaces?

Leverage molecular dynamics (MD) simulations to study orientation on metal surfaces (e.g., Ag, Pd). Benzonitrile derivatives adsorb via nitrile-metal interactions, but the bulky piperidinylamino group may induce steric repulsion, reducing binding affinity. Compare simulated adsorption energies (e.g., using VASP) with experimental data from XPS or TPD .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

While the compound is not chiral, impurities from by-products (e.g., di-substituted derivatives) may arise during scale-up. Implement:

- Flow chemistry : Enhance heat/mass transfer for consistent reaction control .

- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between crystallographic data and DFT-optimized geometries?

Q. What statistical methods are recommended for analyzing dose-response relationships in biological assays?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀.

- ANOVA with post hoc tests : Identify significant differences between treatment groups (p < 0.05) .

Methodological Best Practices

Q. How to design a robust SAR (Structure-Activity Relationship) study for derivatives of this compound?

- Core modifications : Synthesize analogs with varied substituents (e.g., replacing bromine with Cl or CF₃) .

- 3D-QSAR : Use CoMFA or CoMSIA to correlate steric/electronic descriptors with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.